molecular formula C12H15N3O2 B11744197 4-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol

4-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol

Cat. No.: B11744197
M. Wt: 233.27 g/mol
InChI Key: KXUBEDYAQASMDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol is a compound that features a pyrazole ring attached to a benzene ring with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 3,5-dihydroxybenzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.

    3,5-Dihydroxybenzylamine: Another precursor used in the synthesis.

    4-({[(1-Ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzene-1,3-diol: A similar compound with an ethyl group instead of a methyl group on the pyrazole ring.

Uniqueness

4-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol is unique due to its specific structure, which combines a pyrazole ring with a benzene ring containing two hydroxyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

4-[[(1-methylpyrazol-4-yl)methylamino]methyl]benzene-1,3-diol

InChI

InChI=1S/C12H15N3O2/c1-15-8-9(6-14-15)5-13-7-10-2-3-11(16)4-12(10)17/h2-4,6,8,13,16-17H,5,7H2,1H3

InChI Key

KXUBEDYAQASMDO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNCC2=C(C=C(C=C2)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.